molecular formula C22H16Br2N4O2 B11538233 N'~1~,N'~3~-bis[(E)-(3-bromophenyl)methylidene]benzene-1,3-dicarbohydrazide

N'~1~,N'~3~-bis[(E)-(3-bromophenyl)methylidene]benzene-1,3-dicarbohydrazide

Cat. No.: B11538233
M. Wt: 528.2 g/mol
InChI Key: FINBAZCEYFHVLL-BKHCZYBLSA-N
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Description

N’1,N’3-BIS[(E)-(3-BROMOPHENYL)METHYLIDENE]BENZENE-1,3-DICARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes bromophenyl groups and carbohydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’3-BIS[(E)-(3-BROMOPHENYL)METHYLIDENE]BENZENE-1,3-DICARBOHYDRAZIDE typically involves the condensation reaction between benzene-1,3-dicarbohydrazide and 3-bromobenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, often in the presence of an acid catalyst like hydrochloric acid to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’1,N’3-BIS[(E)-(3-BROMOPHENYL)METHYLIDENE]BENZENE-1,3-DICARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N’1,N’3-BIS[(E)-(3-BROMOPHENYL)METHYLIDENE]BENZENE-1,3-DICARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N’1,N’3-BIS[(E)-(3-BROMOPHENYL)METHYLIDENE]BENZENE-1,3-DICARBOHYDRAZIDE exerts its effects involves interactions with molecular targets and pathways within cells. The compound’s bromophenyl groups can interact with specific enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’1,N’3-BIS[(E)-(3-BROMOPHENYL)METHYLIDENE]BENZENE-1,3-DICARBOHYDRAZIDE is unique due to the presence of bromophenyl groups, which can impart distinct chemical and biological properties compared to its analogs. The bromine atoms can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H16Br2N4O2

Molecular Weight

528.2 g/mol

IUPAC Name

1-N,3-N-bis[(E)-(3-bromophenyl)methylideneamino]benzene-1,3-dicarboxamide

InChI

InChI=1S/C22H16Br2N4O2/c23-19-8-1-4-15(10-19)13-25-27-21(29)17-6-3-7-18(12-17)22(30)28-26-14-16-5-2-9-20(24)11-16/h1-14H,(H,27,29)(H,28,30)/b25-13+,26-14+

InChI Key

FINBAZCEYFHVLL-BKHCZYBLSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC(=CC=C2)C(=O)N/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC(=CC=C2)C(=O)NN=CC3=CC(=CC=C3)Br

Origin of Product

United States

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